2,6-dimethylthian-4-one, Mixture of diastereomers
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Overview
Description
2,6-dimethylthian-4-one, Mixture of diastereomers, is a chemical compound that belongs to the class of thianes. Thianes are sulfur-containing heterocyclic compounds with a six-membered ring structure. The presence of two methyl groups at positions 2 and 6, along with a ketone group at position 4, makes this compound particularly interesting. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylthian-4-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For example, the reaction of 2,6-dimethylthiol with a carbonyl compound under acidic or basic conditions can lead to the formation of the desired thiane ring.
Industrial Production Methods
In an industrial setting, the production of 2,6-dimethylthian-4-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the product through distillation or recrystallization to obtain a mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thianes.
Scientific Research Applications
2,6-dimethylthian-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethylthian-4-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur-containing ring structure allows it to participate in redox reactions, which can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylthiopyran-4-one: Similar structure but with an oxygen atom instead of sulfur.
2,6-dimethylthiane-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
2,6-dimethylthiane-4-thione: Similar structure but with a thioketone group instead of a ketone.
Uniqueness
2,6-dimethylthian-4-one is unique due to its specific arrangement of methyl groups and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2323-17-3 |
---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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